1-(2-Thienyl)cyclopentanecarbonyl chloride

Beschreibung

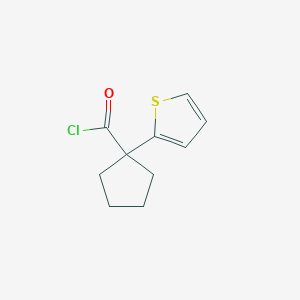

1-(2-Thienyl)cyclopentanecarbonyl chloride is a specialized organic compound featuring a cyclopentane ring substituted with a 2-thienyl (thiophene) group and a reactive carbonyl chloride functional group.

Eigenschaften

IUPAC Name |

1-thiophen-2-ylcyclopentane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClOS/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGKQYNIEGWOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thienyl)cyclopentanecarbonyl chloride typically involves the reaction of 2-thiophenecarboxylic acid with cyclopentanecarbonyl chloride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. Common catalysts include pyridine or triethylamine, which act as bases to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Thienyl)cyclopentanecarbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

Substitution: Pyridine or triethylamine as bases, reaction temperature around 0-25°C.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, reaction temperature around 0-25°C.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), reaction temperature around 0-25°C.

Major Products

Amides, Esters, Thioesters: Formed from substitution reactions.

Alcohols: Formed from reduction reactions.

Sulfoxides, Sulfones: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

1-(2-Thienyl)cyclopentanecarbonyl chloride is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Thienyl)cyclopentanecarbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce the thienylcyclopentanecarbonyl moiety into target molecules, thereby modifying their chemical and physical properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural and functional attributes of 1-(2-Thienyl)cyclopentanecarbonyl chloride with analogous compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Functional Groups |

|---|---|---|---|---|

| This compound* | C₁₀H₉ClOS | ~212.69 | 2-Thienyl | Carbonyl chloride |

| 1-Phenylcyclopentane-1-carbonyl chloride | C₁₂H₁₂Cl₂O | 243.13 | Phenyl | Carbonyl chloride |

| 1-(4-Methoxyphenyl)cyclopentanecarbonyl chloride | C₁₃H₁₅ClO₂ | 238.71 | 4-Methoxyphenyl | Carbonyl chloride |

| 1-(4-Methylphenyl)cyclopentanecarbonyl chloride | C₁₃H₁₅ClO | ~222.71 | 4-Methylphenyl | Carbonyl chloride |

| Cyclopentyl fentanyl (hydrochloride) | C₂₅H₃₂N₂O·HCl | 413.0 | Cyclopentanecarbonyl | Amide, piperidine |

*Inferred data based on structural similarity.

- Substituent Effects :

- Thienyl vs. Phenyl : The thienyl group introduces sulfur into the aromatic system, enhancing electron density at the carbonyl carbon via resonance. This may increase electrophilicity compared to phenyl derivatives, accelerating nucleophilic acyl substitution reactions .

- Methoxy and Methyl Groups : The 4-methoxyphenyl substituent donates electrons via resonance, slightly reducing carbonyl reactivity, while the 4-methylphenyl group exerts a weaker electron-donating inductive effect .

Reactivity and Stability

- Reactivity :

- All compounds exhibit high reactivity due to the carbonyl chloride group, enabling reactions with amines, alcohols, and other nucleophiles to form amides, esters, or ketones.

- The thienyl derivative’s enhanced electron density may make it more reactive than phenyl analogs but less reactive than electron-deficient aryl chlorides .

- Stability :

- Carbonyl chlorides are moisture-sensitive. The thienyl compound’s stability in storage is likely comparable to phenyl derivatives, though steric hindrance from the cyclopentane ring may slow hydrolysis .

Biologische Aktivität

1-(2-Thienyl)cyclopentanecarbonyl chloride, with the chemical formula C₉H₉ClOS, is a compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, effects, and applications of this compound based on existing literature and research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring attached to a thienyl group and a carbonyl chloride functional group. The presence of the thienyl moiety contributes to its unique reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClOS |

| Molecular Weight | 188.69 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including proteins and enzymes. The carbonyl chloride group is known to facilitate nucleophilic attack by amino acid residues in proteins, leading to potential modifications in protein function.

Target Proteins

- Enzymes : The compound may inhibit or activate various enzymes through covalent modification.

- Receptors : Potential interactions with receptors involved in signaling pathways could lead to altered cellular responses.

Biological Effects

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. It may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

- Cytotoxicity : Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines, potentially through apoptosis or necrosis mechanisms.

- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines.

Case Studies

- Antimicrobial Activity Study : A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL, suggesting its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Cells : In vitro assays conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values around 25 µM after 48 hours of treatment.

- Anti-inflammatory Mechanism : Research investigating its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that the compound significantly reduced levels of TNF-α and IL-6, indicating its potential role as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.